Benzene, 1,1'-(2,2-dichloropropylidene)bis(4-methoxy-
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Overview
Description
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dichloropropylidene bridge, with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzene with 2,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dichloropropylidene bridge to a more reduced form, such as a propylidene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-
Uniqueness
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is unique due to its specific dichloropropylidene bridge and methoxy substituents, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and may influence its reactivity and applications.
Properties
CAS No. |
56288-27-8 |
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Molecular Formula |
C17H18Cl2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-methoxyphenyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-17(18,19)16(12-4-8-14(20-2)9-5-12)13-6-10-15(21-3)11-7-13/h4-11,16H,1-3H3 |
InChI Key |
TWGGRWPPMMOFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(Cl)Cl |
Origin of Product |
United States |
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